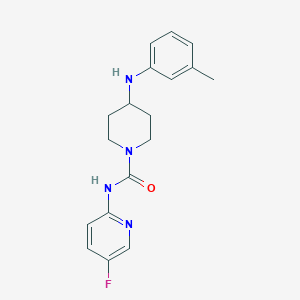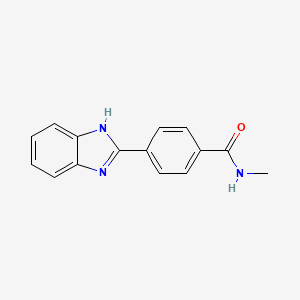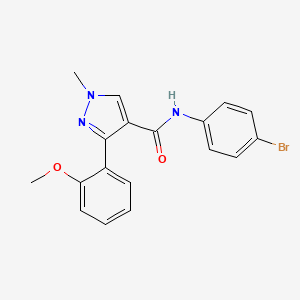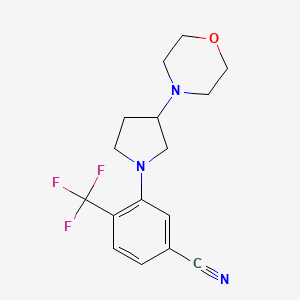![molecular formula C16H22N2O2 B7662135 1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)
1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is known for its unique structure and properties that make it a promising candidate for various research studies.
作用機序
The mechanism of action of 1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea is not fully understood. However, it is believed to act by inhibiting specific enzymes and receptors in the body, which are involved in various physiological processes. This compound has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, indicating its potential as an analgesic and anti-inflammatory agent. It has also been shown to exhibit antitumor activity, suggesting its potential as a chemotherapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea in lab experiments is its unique structure and properties, which make it a promising candidate for various research studies. However, one of the limitations of using this compound is its relatively high cost and limited availability, which may hinder its widespread use in research studies.
将来の方向性
1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea has the potential for various future directions in medical research. Some of the possible future directions include:
1. Further studies on the mechanism of action of this compound to better understand its biological activities.
2. Development of new analogs of this compound with improved pharmacological properties.
3. Exploration of the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
4. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medical research. This compound has been extensively studied for its various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Further studies on this compound may lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis method of 1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea involves the reaction of cyclopropylmethylamine with 3-(1S)-hydroxyphenyl-1-propanol in the presence of a carbodiimide coupling reagent. The reaction results in the formation of the desired compound, which can be purified and isolated using various methods.
科学的研究の応用
1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea has been extensively studied for its potential applications in medical research. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been shown to have potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(12-3-2-4-14(19)9-12)18-15(20)17-10-16(7-8-16)13-5-6-13/h2-4,9,11,13,19H,5-8,10H2,1H3,(H2,17,18,20)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDOMPULAKFUJG-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)NCC2(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)NC(=O)NCC2(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1R)-1-[[1-(pyridin-3-ylmethyl)piperidin-4-yl]amino]ethyl]phenol](/img/structure/B7662060.png)
![3-[4-[3-Hydroxypropyl(methyl)amino]piperidin-1-yl]-4-(trifluoromethyl)benzonitrile](/img/structure/B7662063.png)
![2-(4-chlorophenyl)-N-[4-(dimethylamino)pyrimidin-5-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7662074.png)
![(4,4-difluorocyclohexyl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662082.png)

![(2-Fluoro-6-hydroxyphenyl)-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7662089.png)
![Ethyl 3-[ethyl-(5-phenyl-1,2-oxazole-3-carbonyl)amino]benzoate](/img/structure/B7662095.png)
![4-[3-(Hydroxymethyl)azetidin-1-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B7662100.png)

![N'-[3,4-dihydro-2H-chromen-6-yl(phenyl)methyl]-N-methylpropanediamide](/img/structure/B7662125.png)
![N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-1-methylpyrazole-4-carboxamide](/img/structure/B7662130.png)


![[1-(3,4,5-Trifluorophenyl)sulfonylazetidin-3-yl]methanol](/img/structure/B7662155.png)
